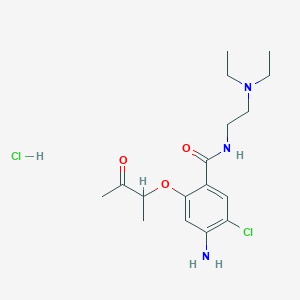
Batanopride hydrochloride
Übersicht
Beschreibung
Batanopride hydrochloride is a chemical compound that belongs to the class of selective antagonists of 5-HT4 receptors. It is widely used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. Batanopride hydrochloride has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders.
Wirkmechanismus
Batanopride hydrochloride acts as a selective antagonist of 5-HT4 receptors. It inhibits the binding of serotonin to these receptors, which results in a decrease in the release of acetylcholine and an increase in the release of dopamine. This mechanism of action has been found to be effective in the treatment of Parkinson's disease, depression, and gastrointestinal disorders.
Biochemical and Physiological Effects:
Batanopride hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is responsible for the improvement of motor symptoms in Parkinson's disease. Batanopride hydrochloride has also been found to have antidepressant effects by increasing the release of serotonin and dopamine in the brain. In addition, Batanopride hydrochloride has been shown to increase gastrointestinal motility and secretion, which makes it an effective treatment for gastrointestinal disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Batanopride hydrochloride is its selectivity for 5-HT4 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. Batanopride hydrochloride is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, one of the limitations of Batanopride hydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Batanopride hydrochloride in scientific research. One direction is the development of more selective and potent 5-HT4 receptor antagonists for use in the treatment of various diseases. Another direction is the exploration of the role of 5-HT4 receptors in other physiological processes such as memory and learning. Finally, the use of Batanopride hydrochloride in combination with other drugs may lead to the development of more effective treatments for Parkinson's disease, depression, and gastrointestinal disorders.
Conclusion:
Batanopride hydrochloride is a useful tool for studying the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has several advantages and limitations for use in scientific research, and there are several future directions for its use in the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Batanopride hydrochloride has been extensively used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has also been used to study the role of 5-HT4 receptors in the regulation of gastrointestinal motility and secretion.
Eigenschaften
CAS-Nummer |
102670-59-7 |
|---|---|
Produktname |
Batanopride hydrochloride |
Molekularformel |
C17H27Cl2N3O3 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
InChI-Schlüssel |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Synonyme |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

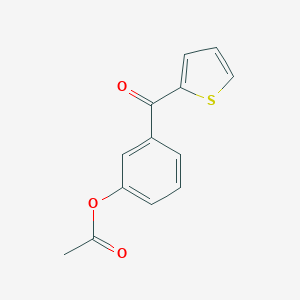


![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
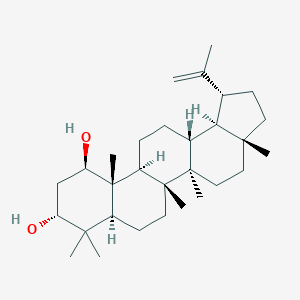
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)


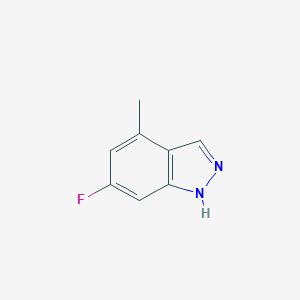
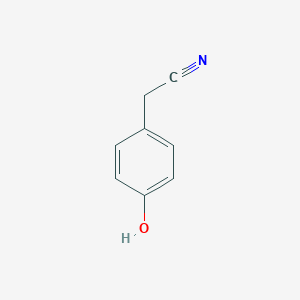

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)

